6-Chloro-N2-ethylpyrimidine-2,4-diamine
Overview
Description
6-Chloro-N2-ethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
One common method includes the reaction of 2,4-diaminopyrimidine with ethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
6-Chloro-N2-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in various chemical syntheses.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydroxide, ethyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-N2-ethylpyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Agriculture: It is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N2-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . It can also interact with nucleic acids, affecting processes such as DNA replication and transcription . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
6-Chloro-N2-ethylpyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as:
2,4-Diamino-6-chloropyrimidine: Similar in structure but lacks the ethyl group, which can affect its reactivity and applications.
6-Chloro-2,4-diaminopyrimidine: Another similar compound but without the ethyl substitution, leading to different chemical properties and uses.
The presence of the ethyl group in this compound makes it unique, providing distinct reactivity and enabling its use in specific synthetic applications .
Properties
IUPAC Name |
6-chloro-2-N-ethylpyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJZJDDVFAKOPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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